Oclacitinib maleate is a selective inhibitor of Janus kinase (JAK) 1 and JAK3 enzymes, primarily recognized for its application in veterinary medicine [, ]. While it exhibits activity against other JAK family members, its selectivity for JAK1 and JAK3 is notable due to their involvement in signaling pathways associated with pro-inflammatory cytokines [, ]. This selectivity makes oclacitinib maleate a valuable tool in research focused on understanding and managing inflammatory and pruritic conditions in animals.
Oclacitinib maleate exerts its therapeutic effects by selectively inhibiting Janus kinase (JAK) 1 and JAK3 enzymes [, , , ]. These enzymes are crucial components of signaling pathways activated by various cytokines involved in inflammatory and pruritic responses [, , ]. By inhibiting JAK1 and JAK3, oclacitinib maleate disrupts the signaling cascade initiated by these cytokines, thereby mitigating the inflammatory cascade and reducing associated pruritus [, , , ]. Its selectivity for JAK1 and JAK3 over other JAK family members is considered beneficial in reducing potential off-target effects [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: